3-Heptyne

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

hept-3-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12/c1-3-5-7-6-4-2/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLYHSJRCIZOUHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC#CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10180509 | |

| Record name | Hept-3-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10180509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2586-89-2 | |

| Record name | 3-Heptyne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2586-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hept-3-yne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002586892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hept-3-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10180509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hept-3-yne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.153 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEPT-3-YNE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ASI2RQ5WEI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

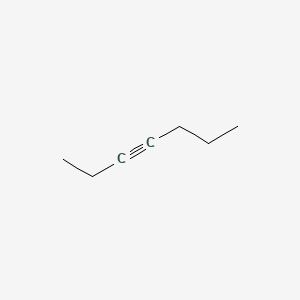

3-heptyne chemical formula and molecular structure

This guide provides a comprehensive overview of the chemical and physical properties of 3-heptyne, detailed experimental protocols for its synthesis, and an exploration of its molecular structure and reactivity. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Core Concepts

Chemical Formula and Molecular Structure

This compound is an internal alkyne with the chemical formula C₇H₁₂.[1][2][3] Its structure features a seven-carbon chain with a carbon-carbon triple bond located between the third and fourth carbon atoms. This triple bond is the molecule's primary functional group and the center of its reactivity. The IUPAC name for this compound is hept-3-yne, and it is also known by the synonym 1-ethyl-2-propylacetylene.[4] The CAS Registry Number for this compound is 2586-89-2.[4]

The molecular weight of this compound is 96.17 g/mol .[2][3] The linear geometry of the sp-hybridized carbons in the triple bond influences the overall shape of the molecule.

Quantitative Data

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₇H₁₂ |

| Molecular Weight | 96.17 g/mol |

| CAS Number | 2586-89-2 |

| Density | 0.741 g/mL at 25 °C |

| Boiling Point | 105-106 °C |

| Melting Point | -131 °C |

| Refractive Index (n²⁰/D) | 1.4225 |

| Solubility | Limited solubility in water, soluble in organic solvents. |

Experimental Protocols

The synthesis of this compound is most commonly achieved through the alkylation of a terminal alkyne. The following protocol is a representative example of this synthetic route, starting from 1-butyne.

Synthesis of this compound from 1-Butyne

This procedure involves the deprotonation of 1-butyne with a strong base to form an acetylide anion, followed by a nucleophilic substitution reaction with an alkyl halide.

Materials:

-

1-Butyne

-

Sodium amide (NaNH₂) or a similar strong base

-

1-Bromopropane

-

Anhydrous liquid ammonia or an appropriate aprotic solvent (e.g., THF, DMSO)

-

Inert atmosphere (e.g., nitrogen or argon)

-

Apparatus for distillation and standard organic synthesis glassware

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser with a gas outlet is assembled. The entire apparatus is flame-dried and allowed to cool under an inert atmosphere.

-

Deprotonation: Anhydrous liquid ammonia is condensed into the flask, and sodium amide is added in portions. 1-butyne is then slowly added to the stirred solution. The reaction mixture is stirred for a specified time to ensure the complete formation of the butynide anion.

-

Alkylation: 1-Bromopropane is added dropwise to the reaction mixture from the dropping funnel. The reaction is typically exothermic and may require cooling to maintain a controlled temperature. The mixture is stirred until the reaction is complete, which can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: The reaction is quenched by the slow addition of a proton source, such as water or an aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether). The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate), and filtered.

-

Purification: The solvent is removed from the filtrate by rotary evaporation. The crude product is then purified by fractional distillation to yield pure this compound.

Molecular Interactions and Reactivity

The reactivity of this compound is dominated by the electron-rich carbon-carbon triple bond. This region of high electron density makes the molecule susceptible to electrophilic addition reactions. Common reactions involving this compound include hydrogenation, halogenation, and hydration.

The following diagram illustrates a common synthetic pathway for this compound.

This workflow demonstrates the two-step process of deprotonation followed by nucleophilic substitution to form the final product.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Heptyne

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of 3-heptyne, a seven-carbon internal alkyne. The information presented is intended to support laboratory research, chemical synthesis, and drug development activities by providing key data points, experimental methodologies, and an understanding of its chemical behavior.

Physical Properties of this compound

The physical characteristics of this compound are summarized in the table below. These properties are essential for its handling, purification, and use in various experimental setups.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂ | [1][2][3][4] |

| Molecular Weight | 96.17 g/mol | [1][2][3][5] |

| Boiling Point | 105-106 °C (378.15-379.15 K) | [3][5][6][7] |

| Melting Point | -103.15 °C (170 K) | [3] |

| Density | 0.741 g/mL at 25 °C | [5][6][7] |

| Refractive Index (n20/D) | 1.4225 | [5][6][7] |

| Flash Point | -16 °C (3.2 °F) - closed cup | [5] |

| Enthalpy of Vaporization | 39.1 kJ/mol at 358 K | [3] |

Chemical Properties and Reactivity

This compound is an internal alkyne, characterized by a carbon-carbon triple bond between the third and fourth carbon atoms. This functional group is the center of its reactivity. Like other internal alkynes, it undergoes various addition reactions.[8][9]

-

Hydrogenation: this compound can be reduced to either cis-3-heptene or an n-heptane.[8][10]

-

Partial Hydrogenation (cis-alkene): Catalytic hydrogenation using Lindlar's catalyst (palladium on calcium carbonate or barium sulfate, poisoned with lead acetate and quinoline) will yield cis-3-heptene.[10]

-

Partial Hydrogenation (trans-alkene): Reduction with sodium metal in liquid ammonia produces trans-3-heptene.[10]

-

Complete Hydrogenation (alkane): Using catalysts like platinum, palladium, or nickel with excess hydrogen will result in the complete reduction to n-heptane.[8][9]

-

-

Halogenation: this compound reacts with halogens such as chlorine (Cl₂) and bromine (Br₂). The reaction can proceed with one or two equivalents of the halogen.[11]

-

Hydrohalogenation: The addition of hydrogen halides (e.g., HCl, HBr) across the triple bond follows Markovnikov's rule, although with an internal, symmetrically substituted alkyne like this compound, the initial addition will produce a mixture of haloalkene isomers.[9][11] Adding a second equivalent results in a geminal dihalide.[10]

-

Hydration: The addition of water to this compound requires a catalyst, typically a mercury salt (like HgSO₄) in the presence of aqueous acid.[8][10] This reaction proceeds via an enol intermediate which then tautomerizes to a ketone. For an internal alkyne like this compound, this will result in the formation of 3-heptanone and 4-heptanone.[9]

-

Oxidation: Alkynes can be cleaved by strong oxidizing agents like potassium permanganate or ozone.[8][9] Ozonolysis of this compound, followed by a workup, would yield carboxylic acids; in this case, propanoic acid and butanoic acid.[8]

Experimental Protocols

A. Synthesis of this compound

A common and reliable method for synthesizing internal alkynes like this compound is through the alkylation of a terminal alkyne.[12][13]

Protocol: Alkylation of 1-Butyne

-

Deprotonation: A solution of 1-butyne in an appropriate solvent (e.g., liquid ammonia or an inert organic solvent like THF) is treated with a strong base, such as sodium amide (NaNH₂), to deprotonate the terminal alkyne and form the corresponding acetylide anion (butynide).[13] The reaction must be carried out under anhydrous conditions to prevent the acetylide from being quenched by water.

-

Alkylation: To the solution of the butynide anion, a primary alkyl halide, such as 1-bromopropane or 1-iodopropane, is added.[13] The acetylide anion acts as a nucleophile and displaces the halide in an Sₙ2 reaction, forming the new carbon-carbon bond and yielding this compound.[12]

-

Workup: The reaction is quenched by the careful addition of water or an aqueous solution. The organic product is then extracted into an organic solvent (e.g., diethyl ether or pentane).

-

Purification: The crude this compound is purified from byproducts and unreacted starting materials. The most effective method for this is fractional distillation.[12]

Caption: Synthesis of this compound via alkylation of 1-butyne.

B. Purification Protocol: Fractional Distillation

Fractional distillation is the primary method for purifying this compound on a laboratory or larger scale.[12] This technique separates components of a liquid mixture based on differences in their boiling points.

-

Apparatus Setup: A fractional distillation apparatus is assembled, which includes a heating mantle, a round-bottom flask containing the crude this compound and boiling chips, a fractionating column (e.g., Vigreux or packed column), a condenser, and a receiving flask. The system should be appropriately clamped and insulated.

-

Heating: The crude mixture is heated gently. As the mixture boils, the vapor rises into the fractionating column.

-

Separation: The column provides a large surface area (through glass indentations or packing material) for repeated vaporization and condensation cycles. With each cycle, the vapor becomes progressively enriched in the more volatile component (the component with the lower boiling point).

-

Collection: The vapor that reaches the top of the column, now highly enriched in the desired compound (this compound), passes into the condenser, where it cools and liquefies. The purified liquid, or distillate, is collected in the receiving flask. The temperature at the top of the column should be monitored and should remain steady at the boiling point of this compound during its collection.

C. Characterization

The identity and purity of synthesized this compound are confirmed using standard spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the structure of the molecule by identifying the chemical environments of the hydrogen and carbon atoms, respectively.[12]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of the C≡C triple bond, although for an internal alkyne, this absorption may be weak or absent.

-

Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns.[4]

References

- 1. This compound (CAS 2586-89-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. Hept-3-yne | C7H12 | CID 75755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. This compound [chembk.com]

- 7. This compound | 2586-89-2 [chemicalbook.com]

- 8. organicchemistrytutor.com [organicchemistrytutor.com]

- 9. Alkyne Functional Group & Reactions | Overview & Examples - Lesson | Study.com [study.com]

- 10. orgosolver.com [orgosolver.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. This compound | 2586-89-2 | Benchchem [benchchem.com]

- 13. homework.study.com [homework.study.com]

3-heptyne CAS number and IUPAC nomenclature

CAS Number: 2586-89-2[1][2][3][4][5][6]

IUPAC Nomenclature: hept-3-yne[3][5][6]

This technical guide provides a comprehensive overview of 3-heptyne, a valuable internal alkyne in organic synthesis. The information is tailored for researchers, scientists, and professionals in drug development, focusing on its chemical properties, synthesis, and potential applications.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. This data is crucial for its appropriate handling, storage, and use in experimental settings.

| Property | Value |

| Molecular Formula | C₇H₁₂[2][3][5] |

| Molecular Weight | 96.17 g/mol [2][4] |

| Density | 0.741 g/mL at 25 °C[4] |

| Boiling Point | 105-106 °C[4][7] |

| Melting Point | -130.5°C[7] |

| Refractive Index | n20/D 1.4225[4] |

| Flash Point | -16 °C (closed cup)[4] |

| CAS Registry Number | 2586-89-2[1][2][3][4][5][6] |

Experimental Protocols for Synthesis

The synthesis of this compound can be achieved through various established methods in organic chemistry. Below are detailed protocols for two common approaches.

Synthesis from Acetylene

This method involves the sequential alkylation of acetylene, a fundamental building block in organic chemistry.

Reaction Pathway:

-

Acetylene is first deprotonated with a strong base like sodium amide (NaNH₂) to form sodium acetylide.

-

The acetylide anion then undergoes a nucleophilic substitution reaction with an ethyl halide (e.g., ethyl bromide) to yield 1-butyne.

-

1-butyne is subsequently deprotonated with another equivalent of a strong base.

-

The resulting butynide anion is then reacted with a propyl halide (e.g., 1-bromopropane) to produce this compound.[5]

Experimental Protocol:

-

Step 1: Preparation of 1-Butyne from Acetylene. In a flame-dried, three-necked flask equipped with a stirrer, gas inlet, and a dry ice condenser, add liquid ammonia. Introduce sodium amide to the stirred ammonia. Bubble acetylene gas through the solution to form a sodium acetylide suspension. Slowly add ethyl bromide to the suspension. After the reaction is complete, carefully add water to quench the reaction and evaporate the ammonia. The resulting 1-butyne is then collected.

-

Step 2: Alkylation of 1-Butyne to this compound. In a similar apparatus, dissolve the synthesized 1-butyne in an appropriate solvent like liquid ammonia or THF. Add sodium amide to form the sodium butynide salt. To this, slowly add 1-bromopropane. Allow the reaction to proceed to completion. The reaction is then quenched, and the this compound is extracted using an organic solvent, washed, dried, and purified by distillation.

Synthesis from 1-Butyne and Propyl Iodide

A more direct route involves the alkylation of 1-butyne with a propyl halide.[4]

Experimental Protocol:

-

Deprotonation: In a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-butyne in an anhydrous solvent such as tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath. Add a strong base, typically n-butyllithium (n-BuLi) in hexanes, dropwise to the stirred solution. The reaction is monitored by the cessation of butane gas evolution.

-

Alkylation: To the resulting lithium butynide solution, add propyl iodide dropwise while maintaining the low temperature. After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for several hours or until completion, as monitored by techniques like TLC or GC.

-

Work-up and Purification: The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude this compound is then purified by fractional distillation.

Reactions of this compound

The carbon-carbon triple bond in this compound is a site of high electron density, making it reactive towards electrophiles.

Electrophilic Addition of HBr

The addition of hydrogen bromide (HBr) to this compound is a characteristic electrophilic addition reaction. The reaction proceeds via a vinylic carbocation intermediate. The initial protonation of the alkyne can occur at either of the sp-hybridized carbons. In the case of an internal alkyne like this compound, this can lead to a mixture of products. With an excess of HBr, a second addition can occur to form a geminal dihalide.

Mandatory Visualizations

Synthesis of this compound from Acetylene

Caption: Synthetic route to this compound starting from acetylene.

Logical Workflow for the Synthesis of this compound

References

- 1. chembk.com [chembk.com]

- 2. This compound, 2,2,5,5,6,6-hexamethyl | C13H24 | CID 529283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound (CAS 2586-89-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. homework.study.com [homework.study.com]

- 5. homework.study.com [homework.study.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. This compound CAS#: 2586-89-2 [chemicalbook.com]

Spectroscopic Profile of 3-Heptyne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-heptyne (CH₃CH₂C≡CCH₂CH₂CH₃), a seven-carbon internal alkyne. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into its molecular structure and fragmentation patterns. This document is intended to serve as a valuable resource for the identification and characterization of this compound in a laboratory setting.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound are summarized in the tables below for easy reference and comparison.

Table 1: ¹H NMR Spectroscopic Data for this compound

Solvent: CDCl₃, Frequency: 89.56 MHz

| Chemical Shift (δ) ppm | Assignment | Multiplicity (Predicted) | Integration |

| 2.16 | -C≡C-CH₂ -CH₂-CH₃ (C5) | Triplet (t) | 2H |

| 2.12 | CH₃-CH₂ -C≡C- (C2) | Quartet (q) | 2H |

| 1.49 | -CH₂-CH₂ -CH₃ (C6) | Sextet | 2H |

| 1.14 | CH₃ -CH₂-C≡C- (C1) | Triplet (t) | 3H |

| 0.97 | -CH₂-CH₂-CH₃ (C7) | Triplet (t) | 3H |

Note: Data sourced from ChemicalBook.[1] Multiplicities are predicted based on standard n+1 splitting rules.

Table 2: ¹³C NMR Spectroscopic Data for this compound (Predicted)

Solvent: CDCl₃

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| 80.7 | C ≡C (C3 or C4) |

| 80.3 | C≡C (C4 or C3) |

| 22.9 | -CH₂ -CH₃ (C6) |

| 20.7 | -C≡C-CH₂ - (C5) |

| 14.1 | CH₃ -CH₂- (C1) |

| 13.5 | -CH₂-CH₃ (C7) |

| 12.3 | CH₃-CH₂ -C≡C- (C2) |

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 2970-2850 | C-H Stretch (sp³) | Strong |

| 2250-2100 | C≡C Stretch | Weak, often not observed in symmetrical alkynes |

| 1465-1450 | C-H Bend (CH₂) | Medium |

| 1380-1370 | C-H Bend (CH₃) | Medium |

Note: These are characteristic absorption ranges for internal alkynes and associated alkyl groups. The C≡C stretch in symmetrically substituted alkynes like this compound can be very weak or absent.

Table 4: Mass Spectrometry Data for this compound

Ionization Method: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 96 | 69.6 | [C₇H₁₂]⁺˙ (Molecular Ion, M⁺˙) |

| 81 | 92.6 | [M - CH₃]⁺ |

| 67 | 100.0 | [M - C₂H₅]⁺ or [C₅H₇]⁺ |

| 53 | 48.8 | [C₄H₅]⁺ |

| 41 | 83.6 | [C₃H₅]⁺ |

| 39 | 43.1 | [C₃H₃]⁺ |

| 29 | 13.9 | [C₂H₅]⁺ |

| 27 | 23.3 | [C₂H₃]⁺ |

Note: Data sourced from ChemicalBook and NIST WebBook.[1][2]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

-

Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube, ensuring the liquid height is approximately 4-5 cm.

-

Cap the NMR tube securely.

-

-

Instrumental Analysis:

-

Insert the NMR tube into the spinner turbine and adjust its depth using a gauge.

-

Place the sample into the NMR spectrometer's autosampler or manually lower it into the magnet.

-

Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Acquire the spectrum using standard acquisition parameters. For ¹H NMR, a sufficient number of scans (e.g., 8-16) should be collected. For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integrate the peaks in the ¹H NMR spectrum and identify the chemical shifts and multiplicities of the signals.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid):

-

Place one clean, dry salt plate (e.g., NaCl or KBr) on a horizontal surface.

-

Using a pipette, add one to two drops of neat this compound to the center of the plate.

-

Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film between the plates.

-

Ensure there are no air bubbles trapped between the plates.

-

-

Instrumental Analysis:

-

Place the salt plate "sandwich" into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ absorptions.

-

Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000 to 400 cm⁻¹.

-

Label the significant absorption peaks on the resulting spectrum.

-

After analysis, clean the salt plates thoroughly with a dry solvent (e.g., anhydrous acetone or isopropanol) and store them in a desiccator.

-

Mass Spectrometry (MS)

-

Sample Introduction:

-

For a volatile compound like this compound, direct injection via a heated probe or coupling with a gas chromatograph (GC-MS) is suitable.

-

If using GC-MS, inject a dilute solution of this compound in a volatile solvent (e.g., hexane or dichloromethane) into the GC injection port.

-

The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column to separate it from any impurities before entering the mass spectrometer.

-

-

Instrumental Analysis:

-

The sample molecules are ionized in the ion source, typically using electron ionization (EI) with a standard energy of 70 eV.

-

The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion.

-

A mass spectrum is generated, plotting the relative intensity of the ions as a function of their m/z ratio.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate key logical relationships and workflows relevant to the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis of an Organic Compound.

Caption: Key Fragmentation Pathways of this compound in Mass Spectrometry.

References

An In-depth Technical Guide on the Thermodynamic Data and Enthalpy of Formation for 3-Heptyne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic data for 3-heptyne (C₇H₁₂), with a particular focus on its standard enthalpy of formation. The information presented herein is compiled from established databases and peer-reviewed literature to support advanced research and development activities.

Core Thermodynamic Data

This compound, an internal alkyne, possesses a triple bond between its third and fourth carbon atoms. Its thermodynamic properties are crucial for understanding its stability, reactivity, and potential applications in chemical synthesis.

Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) of a compound is a critical thermodynamic quantity representing the enthalpy change when one mole of the compound is formed from its constituent elements in their standard states.

The standard enthalpy of formation of this compound in the gas phase has been determined experimentally through its enthalpy of hydrogenation. The hydrogenation of this compound to n-heptane is represented by the following reaction:

C₇H₁₂(l) + 2H₂(g) → C₇H₁₆(l)

The experimentally measured enthalpy of this reaction in the liquid phase is -270.4 ± 1.5 kJ/mol.[1] This value can be used in conjunction with the known standard enthalpy of formation of n-heptane to calculate the standard enthalpy of formation of this compound using Hess's Law.

Based on this, the calculated standard enthalpy of formation for liquid this compound is approximately 46.2 kJ/mol, and for gaseous this compound, it is approximately 80.3 kJ/mol. This positive value indicates that the formation of this compound from its elements in their standard states is an endothermic process.

Other Key Thermodynamic Properties

In addition to the enthalpy of formation, the standard molar entropy (S°) and heat capacity (Cp) are essential for a complete thermodynamic profile. For the C₇H₁₂ alkyne isomer group, which includes this compound, the following values have been reported at 298.15 K:

-

Standard Molar Entropy (S°) : 401.4 J/K·mol

-

Standard Heat Capacity (Cp°) : 197.5 J/K·mol

These values provide a reliable estimate for the entropy and heat capacity of this compound.

Data Summary

The quantitative thermodynamic data for this compound and related compounds are summarized in the tables below for ease of comparison.

Table 1: Thermodynamic Data for this compound

| Property | Value | Units | State | Source |

| Standard Enthalpy of Formation (ΔfH°) | ~80.3 | kJ/mol | Gas | Calculated |

| Standard Molar Entropy (S°) | 401.4 | J/K·mol | Gas | (Alberty & Burmenko, 1986) |

| Standard Heat Capacity (Cp°) | 197.5 | J/K·mol | Gas | (Alberty & Burmenko, 1986) |

| Enthalpy of Vaporization (ΔvapH°) | 39.1 | kJ/mol | Liquid | [2] |

Table 2: Enthalpy of Hydrogenation of this compound

| Reaction | Enthalpy Change (ΔrH°) | Units | State | Reference |

| C₇H₁₂(l) + 2H₂(g) → C₇H₁₆(l) | -270.4 ± 1.5 | kJ/mol | Liquid | (Rogers et al., 1979)[1] |

Table 3: Standard Enthalpy of Formation of n-Heptane

| Compound | Formula | State | ΔfH° (kJ/mol) | Source |

| n-Heptane | C₇H₁₆ | Gas | -187.58 ± 0.48 | ATcT |

| n-Heptane | C₇H₁₆ | Liquid | -224.2 ± 0.8 | NIST |

Experimental Protocols

The determination of the enthalpy of hydrogenation of this compound by Rogers, Dagdagan, and Allinger in 1979 was a pivotal experiment. While the full, detailed experimental protocol from the original publication is not reproduced here, the general methodology involved calorimetric measurements.

Calorimetric Measurement of Enthalpy of Hydrogenation:

The heat of hydrogenation was determined using a precision calorimeter. The general steps for such an experiment are as follows:

-

A known amount of the alkyne (this compound) is dissolved in a suitable solvent, typically a hydrocarbon like hexane, within a reaction vessel in the calorimeter.

-

A catalyst, such as platinum or palladium on a support, is introduced into the reaction vessel.

-

A stream of hydrogen gas is passed through the solution, initiating the hydrogenation reaction.

-

The temperature change of the system is carefully monitored using a sensitive thermometer.

-

The calorimeter is calibrated using a substance with a known enthalpy of reaction to determine the heat capacity of the system.

-

The heat evolved during the hydrogenation of this compound is calculated from the observed temperature change and the heat capacity of the calorimeter.

-

The molar enthalpy of hydrogenation is then determined by dividing the total heat evolved by the number of moles of this compound reacted.

Visualizations

Thermodynamic Cycle for the Formation of this compound

The following diagram illustrates the thermodynamic cycle used to determine the standard enthalpy of formation of this compound from its enthalpy of hydrogenation. This visual representation clarifies the application of Hess's Law in this context.

Logical Workflow for Enthalpy Calculation

This diagram outlines the logical steps involved in calculating the standard enthalpy of formation of this compound from experimental and reference data.

References

A Technical Guide to the Historical Context of Alkyne Synthesis and Research

Audience: Researchers, scientists, and drug development professionals.

Abstract

Alkynes, hydrocarbons characterized by a carbon-carbon triple bond, are fundamental building blocks in organic synthesis. Their unique reactivity and linear geometry have made them indispensable in fields ranging from natural product synthesis to materials science and pharmaceuticals. This guide provides an in-depth exploration of the historical evolution of alkyne synthesis and research. We trace the journey from the initial discovery of acetylene to the development of sophisticated, metal-catalyzed cross-coupling reactions that have become staples in modern chemistry. This document details the core chemical principles, presents key quantitative data, outlines foundational experimental protocols, and visualizes the logical progression of this vital area of study.

The Dawn of Alkyne Chemistry: The Discovery of Acetylene

The story of alkynes begins in the 19th century with the simplest member of the class, acetylene (C₂H₂). Its discovery was not a single event but a series of observations and syntheses by notable chemists of the era.

-

1836: Edmund Davy's Serendipitous Finding : The first synthesis of acetylene is credited to Edmund Davy, a cousin of the renowned chemist Humphry Davy.[1][2] In 1836, while attempting to produce potassium metal by heating potassium carbonate with carbon at high temperatures, Davy produced a residue now known as potassium carbide (K₂C₂).[1] He found that this residue reacted with water to release a new gas.[1][2] Davy noted this "new carburet of hydrogen" burned with a brilliant, sooty flame and astutely predicted its potential as an illuminating gas.[2][3]

-

1860-1862: Rediscovery and Characterization : The scientific community largely forgot about Davy's discovery until the 1860s. The French chemist Marcellin Berthelot rediscovered the compound in 1860 and formally named it "acetylene".[1][4] Around the same time, in 1862, German chemist Friedrich Wöhler independently synthesized acetylene by reacting calcium carbide (CaC₂) with water, a method that would later form the basis for its large-scale industrial production.[5][6][7]

These foundational discoveries laid the groundwork for the systematic exploration of the synthesis and reactivity of alkynes.

Foundational Synthetic Methodologies

Following the discovery of acetylene, chemists began developing general methods to synthesize more complex alkynes. Early methods often relied on harsh conditions and strong bases to perform elimination reactions.

Dehydrohalogenation of Dihaloalkanes

One of the most classical methods for introducing a triple bond is the double dehydrohalogenation of a vicinal or geminal dihalide using a strong base.[8][9] This reaction provided a pathway to generate alkynes from alkenes, which could first be halogenated and then subjected to elimination.[8]

The Fritsch-Buttenberg-Wiechell Rearrangement

In the late 19th century, a novel rearrangement reaction was discovered that provided a route to 1,2-diaryl-alkynes. The Fritsch-Buttenberg-Wiechell (FBW) rearrangement involves treating a 1,1-diaryl-2-halo-alkene with a strong base, such as an alkoxide, to induce a rearrangement to the corresponding alkyne.[10] The mechanism involves deprotonation to form a vinyl carbene intermediate, followed by a 1,2-aryl migration.[10] This reaction has evolved into a valuable method for preparing certain polyyne structures.[11]

The Era of Metal-Catalyzed Alkyne Synthesis

The mid-20th century witnessed a paradigm shift in alkyne synthesis with the advent of metal-catalyzed cross-coupling reactions. These methods offered unprecedented efficiency, milder reaction conditions, and broader functional group tolerance.

The Castro-Stephens Coupling (1963)

In 1963, Charles E. Castro and Robert D. Stephens described a cross-coupling reaction between a copper(I) acetylide and an aryl halide in a pyridine solvent to form a disubstituted alkyne.[12][13][14] This reaction was a significant step forward, providing a reliable method for forming aryl-alkyne bonds.[14]

Reaction Scheme: R-C≡C-Cu + I-Ar' → R-C≡C-Ar' + CuI

The Castro-Stephens coupling can also be used to produce heterocyclic compounds when a nucleophilic group is positioned ortho to the aryl halide.[13]

Alkyne Metathesis (1968)

Metal-catalyzed alkyne metathesis, which involves the redistribution of alkyne chemical bonds, was first described in 1968 using a heterogeneous tungsten and silicon oxide catalyst at very high temperatures.[15] A homogeneous catalyst system using molybdenum hexacarbonyl was reported in 1974 by Mortreux.[15] In 1975, T. J. Katz proposed the now-accepted mechanism involving a metal alkylidyne and a metallacyclobutadiene intermediate.[15] This reaction has become a powerful tool, particularly for ring-closing alkyne metathesis (RCAM) in the synthesis of complex macrocycles like civetone.[15]

The Sonogashira Coupling (1975)

A major breakthrough occurred in 1975 when Kenkichi Sonogashira, Yasuo Tohda, and Nobue Hagihara reported a palladium-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides.[16][17] The reaction uniquely employs a dual-catalyst system: a palladium complex and a copper(I) co-catalyst, typically CuI.[18] The addition of the copper co-catalyst dramatically accelerated the reaction, allowing it to proceed under mild conditions, often at room temperature.[16][18] The Sonogashira coupling has become one of the most robust and widely used methods for synthesizing arylalkynes and conjugated enynes.[16]

Summary of Key Synthetic Reactions

The following table summarizes the landmark developments in alkyne synthesis.

| Reaction Name | Year Discovered | Description | Key Reagents |

| Acetylene Synthesis | 1862 | Synthesis of acetylene from calcium carbide and water. | CaC₂, H₂O |

| Fritsch-Buttenberg-Wiechell Rearrangement | 1894 | Rearrangement of a 1,1-diaryl-2-halo-alkene to a 1,2-diaryl-alkyne. | Strong base (e.g., NaOEt) |

| Castro-Stephens Coupling | 1963 | Coupling of a pre-formed copper(I) acetylide with an aryl halide.[13] | Cu(I) acetylide, Aryl halide, Pyridine |

| Alkyne Metathesis | 1968 | Redistribution of alkyne chemical bonds catalyzed by a metal alkylidyne.[15] | Mo or W-based catalysts |

| Sonogashira Coupling | 1975 | Palladium and copper co-catalyzed coupling of a terminal alkyne with an aryl/vinyl halide.[16][18] | Pd catalyst, Cu(I) co-catalyst, Amine base |

Detailed Experimental Protocols

The following protocols are generalized representations of key synthetic methods. Researchers should consult primary literature for specific substrate-optimized conditions.

Protocol: Preparation of Acetylene from Calcium Carbide (after Wöhler)

-

Objective: To generate acetylene gas via the hydrolysis of calcium carbide.

-

Materials: Calcium carbide (CaC₂), water, dropping funnel, gas-generating flask, gas collection apparatus (e.g., pneumatic trough).

-

Procedure:

-

Place several small lumps of calcium carbide into the gas-generating flask.

-

Assemble the apparatus, ensuring the dropping funnel is securely fitted to the flask and the gas outlet is directed to the collection system.

-

Slowly add water from the dropping funnel onto the calcium carbide. An immediate, exothermic reaction will occur, producing acetylene gas.

-

Control the rate of gas production by adjusting the rate of water addition.

-

Collect the gas by the displacement of water.

-

-

Reaction: CaC₂(s) + 2H₂O(l) → C₂H₂(g) + Ca(OH)₂(aq)

Protocol: A General Sonogashira Coupling Reaction

-

Objective: To synthesize a disubstituted alkyne from a terminal alkyne and an aryl halide.

-

Materials: Aryl iodide or bromide, terminal alkyne, Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), Copper(I) iodide (CuI), an amine base (e.g., triethylamine or diisopropylamine), and a suitable solvent (e.g., THF or DMF).

-

Procedure:

-

To a dried reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide, the palladium catalyst, and copper(I) iodide.

-

Dissolve the solids in the chosen solvent.

-

Add the amine base, followed by the terminal alkyne via syringe.

-

Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-MS).

-

Upon completion, quench the reaction (e.g., with aqueous ammonium chloride).

-

Extract the product with an organic solvent, dry the organic layer (e.g., with MgSO₄), and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired disubstituted alkyne.

-

Visualization of Key Historical and Mechanistic Concepts

The following diagrams illustrate the timeline of discoveries and a key reaction mechanism.

Caption: A timeline illustrating key milestones in the history of alkyne synthesis.

Caption: The interconnected catalytic cycles of the Sonogashira coupling reaction.

The Role of Alkynes in Modern Drug Development

The synthetic methodologies developed over the past two centuries have made alkynes crucial components in modern medicinal chemistry and drug development.[19]

-

Pharmaceuticals: The carbon-carbon triple bond is present in numerous marketed drugs, including the contraceptive norethynodrel, the antifungal terbinafine, and the antiretroviral efavirenz.[8][20]

-

Bioactive Molecules: Many naturally occurring compounds with high bioactivity, such as nematicides, contain diyne and triyne functionalities.[] Furthermore, the ene-diyne class of molecules, such as calicheamicin, are among the most potent antitumor agents known, with the ene-diyne subunit acting as a "warhead" that damages tumor DNA.[8][]

-

Click Chemistry: Terminal alkynes are cornerstone functional groups in the Huisgen 1,3-dipolar cycloaddition, a key "click chemistry" reaction. The copper(I)-catalyzed version of this reaction (CuAAC) is widely used to rapidly and efficiently synthesize compound libraries and create bioconjugates for drug discovery and diagnostics.[]

Conclusion

The history of alkyne synthesis is a compelling narrative of scientific discovery, evolving from the accidental preparation of a novel gas to the rational design of highly sophisticated and selective catalytic systems. The foundational work of 19th-century chemists gave way to the transformative power of metal catalysis in the 20th century, turning alkynes into versatile and indispensable tools. For professionals in drug development and chemical research, understanding this historical progression provides context for the modern synthetic toolbox and inspires the continued innovation required to address contemporary scientific challenges.

References

- 1. todayinsci.com [todayinsci.com]

- 2. Edmund Davy - Wikipedia [en.wikipedia.org]

- 3. crumlinwalkinstownhistory.ie [crumlinwalkinstownhistory.ie]

- 4. newworldencyclopedia.org [newworldencyclopedia.org]

- 5. Friedrich Wöhler [chemistry.msu.edu]

- 6. newworldencyclopedia.org [newworldencyclopedia.org]

- 7. The wohler synthesis hi-res stock photography and images - Alamy [alamy.com]

- 8. Alkyne - Wikipedia [en.wikipedia.org]

- 9. 10.8 Alkynes – Organic Chemistry I [kpu.pressbooks.pub]

- 10. Fritsch–Buttenberg–Wiechell rearrangement - Wikipedia [en.wikipedia.org]

- 11. The Fritsch–Buttenberg–Wiechell rearrangement: modern applications for an old reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. Castro–Stephens coupling - Wikipedia [en.wikipedia.org]

- 14. Castro-Stephens Coupling [drugfuture.com]

- 15. Alkyne metathesis - Wikipedia [en.wikipedia.org]

- 16. gold-chemistry.org [gold-chemistry.org]

- 17. Sonogashira-Hagiwara Cross Coupling Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 19. openaccesspub.org [openaccesspub.org]

- 20. brainly.in [brainly.in]

An In-depth Technical Guide to sp-Hybridization in 3-Heptyne

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a detailed examination of the sp-hybridization in 3-heptyne, a fundamental concept in organic chemistry with significant implications for molecular structure, reactivity, and the design of novel therapeutics. This document provides a comprehensive overview of the theoretical framework, quantitative structural data, and the experimental protocols used to determine these properties.

Theoretical Framework: The Linear Geometry of Alkynes

The defining structural feature of alkynes, including this compound (C₇H₁₂), is the carbon-carbon triple bond. The unique linear geometry of the alkyne functional group is a direct consequence of the sp-hybridization of the two carbon atoms involved in the triple bond.

In the case of this compound (CH₃CH₂C≡CCH₂CH₂CH₃), the C3 and C4 carbons are sp-hybridized. This hybridization model involves the mixing of one 2s orbital and one 2p orbital on each of these carbon atoms to generate two equivalent sp hybrid orbitals. These sp orbitals are oriented linearly, with a bond angle of 180°, to maximize the distance between electron pairs and thereby minimize electrostatic repulsion.

The triple bond itself is composed of:

-

One sigma (σ) bond: Formed by the head-on overlap of one sp hybrid orbital from each of the two carbon atoms (C3 and C4). The other sp hybrid orbital on C3 overlaps with an sp³ hybrid orbital from C2, and the second sp hybrid orbital on C4 overlaps with an sp³ hybrid orbital from C5, forming C-C single bonds.

-

Two pi (π) bonds: Formed by the side-by-side overlap of the two remaining unhybridized 2p orbitals on each of the sp-hybridized carbons. These p-orbitals are oriented perpendicular to each other and to the axis of the sigma bond.

This sp-hybridization results in a rod-like geometry for the C₂-C₃-C₄-C₅ fragment of this compound. This structural rigidity has profound effects on the molecule's physical properties and its utility as a synthetic intermediate in drug development, where precise spatial arrangement of functional groups is paramount.

Quantitative Structural and Spectroscopic Data

The precise bond lengths, bond angles, and spectroscopic signatures of this compound are critical for its characterization and for understanding its reactivity. The following table summarizes key quantitative data for the sp-hybridized core of this compound.

| Parameter | Value | Method of Determination |

| Bond Angle | ||

| C₂-C₃-C₄ (and C₃-C₄-C₅) | ~180° | Gas-Phase Electron Diffraction / Microwave Spectroscopy |

| Bond Length | ||

| C₃≡C₄ | ~121 pm | Gas-Phase Electron Diffraction / Microwave Spectroscopy |

| C₂-C₃ (and C₄-C₅) | ~146 pm | Gas-Phase Electron Diffraction / Microwave Spectroscopy |

| Spectroscopic Data | ||

| ¹³C NMR Chemical Shift (C₃/C₄) | 80.6 ppm, 80.1 ppm | ¹³C Nuclear Magnetic Resonance Spectroscopy |

| FT-IR C≡C Stretch Frequency | Approx. 2100-2260 cm⁻¹ (weak) | Fourier-Transform Infrared Spectroscopy |

Experimental Protocols

The determination of the structural and spectroscopic properties of this compound relies on sophisticated analytical techniques. Detailed methodologies for the key experiments are provided below.

3.1. Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the precise bond lengths and angles of molecules in the gaseous state, free from intermolecular forces.

-

Sample Preparation: A sample of this compound is vaporized under high vacuum.

-

Instrumentation: A high-energy beam of electrons (typically 40-60 keV) is directed through the gaseous sample.

-

Data Acquisition: The electrons are scattered by the electric field of the molecule's atoms, creating a diffraction pattern of concentric rings on a detector. The intensity of this pattern is recorded as a function of the scattering angle.

-

Data Analysis: The total scattering intensity is a combination of atomic and molecular scattering. The molecular scattering component, which contains the structural information, is isolated. A theoretical model of the molecule's geometry is then refined by least-squares fitting to the experimental data to yield precise internuclear distances and bond angles.

3.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides detailed information about the carbon skeleton of a molecule, with the chemical shift of each carbon being highly dependent on its electronic environment.

-

Sample Preparation: Approximately 10-50 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

-

Instrumentation: The sample is placed in the probe of a high-field NMR spectrometer (e.g., 400 MHz).

-

Data Acquisition: A standard proton-decoupled ¹³C NMR experiment is performed. Key parameters include:

-

Pulse Program: A standard pulse sequence such as zgpg30 is used.

-

Relaxation Delay (d1): A delay of 1-2 seconds between pulses is common for qualitative spectra.

-

Number of Scans (ns): Due to the low natural abundance of ¹³C, a large number of scans (e.g., 1024 or more) are accumulated to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: The acquired free induction decay (FID) is subjected to a Fourier transform. The resulting spectrum is then phased and baseline corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

3.3. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

-

Sample Preparation: For a liquid sample like this compound, a neat spectrum can be obtained. A single drop of the liquid is placed on the crystal (e.g., diamond or ZnSe) of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a thin film can be created by placing a drop of the liquid between two potassium bromide (KBr) salt plates.

-

Instrumentation: An FT-IR spectrometer equipped with an appropriate sampling accessory (e.g., ATR) is used.

-

Data Acquisition:

-

A background spectrum of the empty, clean ATR crystal or KBr plates is collected.

-

The sample is then placed on the crystal or between the plates.

-

The sample spectrum is acquired, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over a range of 4000 to 400 cm⁻¹.

-

-

Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce a transmittance or absorbance spectrum. The characteristic weak absorption band for the internal C≡C triple bond stretch is then identified in the 2100-2260 cm⁻¹ region.

Visualizations

4.1. Orbital Hybridization and Bond Formation in this compound

The following diagram illustrates the sp-hybridization of the C3 and C4 carbons in this compound and the subsequent formation of the sigma (σ) and pi (π) bonds that constitute the carbon-carbon triple bond.

sp-Hybridization and bond formation in this compound.

4.2. Experimental Workflow for Spectroscopic Analysis

The logical flow for the characterization of this compound using spectroscopic methods is outlined in the diagram below.

Workflow for the spectroscopic characterization of this compound.

A Technical Guide to 3-Heptyne: Properties, Synthesis, and Reactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 3-heptyne, including its nomenclature, physicochemical properties, and detailed experimental protocols for its synthesis and key reactions. This document is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development.

Nomenclature and Identification

This compound is an internal alkyne, a class of unsaturated hydrocarbons characterized by a carbon-carbon triple bond. Its systematic IUPAC name is hept-3-yne .[1] It is also known by the synonym 1-ethyl-2-propylacetylene .[1][2][3][4]

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for this compound, providing a ready reference for its physical and chemical properties.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂ | [2][3][4][5] |

| Molecular Weight | 96.17 g/mol | [1][2][5][6] |

| CAS Number | 2586-89-2 | [2][6] |

| Density | 0.741 g/mL at 25 °C | [6][7][8] |

| Boiling Point | 105-106 °C | [6][7][8] |

| Refractive Index | n20/D 1.4225 | [6][7][8] |

| Flash Point | -16 °C (closed cup) | [6] |

| InChI Key | KLYHSJRCIZOUHE-UHFFFAOYSA-N | [2][9] |

| SMILES | CCCC#CCC | [6][9] |

Experimental Protocols

Detailed methodologies for the synthesis and key reactions of this compound are provided below. These protocols are foundational for the application of this compound in further synthetic endeavors.

Synthesis of this compound via Acetylide Alkylation

The alkylation of a terminal alkyne is a robust and widely used method for the synthesis of internal alkynes like this compound. Two primary pathways for this synthesis are the reaction of the 1-butynide anion with a propyl halide or the reaction of the 1-pentynide anion with an ethyl halide. The following protocol is based on the first pathway.

Reaction: CH₃CH₂C≡CH + NaNH₂ → CH₃CH₂C≡CNa + NH₃ CH₃CH₂C≡CNa + CH₃CH₂CH₂Br → CH₃CH₂C≡CCH₂CH₂CH₃ + NaBr

Materials:

-

1-Butyne

-

Sodamide (NaNH₂)

-

Liquid ammonia (solvent)

-

1-Bromopropane

-

Diethyl ether

-

Saturated ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Set up a three-necked flask equipped with a dry ice condenser, a dropping funnel, and a mechanical stirrer. Ensure the apparatus is dry and flushed with an inert gas like nitrogen.

-

Condense liquid ammonia into the flask.

-

Slowly add sodamide to the stirred liquid ammonia.

-

Add 1-butyne dropwise to the sodamide suspension. The formation of the sodium butynide salt will be observed.

-

After the addition is complete, allow the mixture to stir for one hour.

-

Add 1-bromopropane dropwise to the reaction mixture.

-

After the addition of 1-bromopropane, allow the ammonia to evaporate overnight under a stream of nitrogen.

-

To the remaining residue, carefully add diethyl ether.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and wash it with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by fractional distillation to yield pure this compound.

Hydrogenation of this compound

The triple bond of this compound can be fully or partially reduced depending on the catalyst used.

Reaction: CH₃CH₂C≡CCH₂CH₂CH₃ + 2H₂ --(Pd/C)--> CH₃(CH₂)₅CH₃

Materials:

-

This compound

-

Palladium on carbon (10% Pd/C)

-

Ethanol (solvent)

-

Hydrogen gas

Procedure:

-

Dissolve this compound in ethanol in a hydrogenation flask.

-

Add a catalytic amount of 10% palladium on carbon to the solution.

-

Connect the flask to a hydrogenation apparatus.

-

Evacuate the flask and purge with hydrogen gas several times.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (typically balloon pressure or slightly higher) at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.

-

Remove the solvent under reduced pressure to yield heptane.

Reaction: CH₃CH₂C≡CCH₂CH₂CH₃ + H₂ --(Lindlar's Catalyst)--> (Z)-CH₃CH₂CH=CHCH₂CH₂CH₃

Materials:

-

This compound

-

Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead)

-

Quinoline (optional, as a further catalyst poison)

-

Hexane (solvent)

-

Hydrogen gas

Procedure:

-

In a hydrogenation flask, dissolve this compound in hexane.

-

Add Lindlar's catalyst and a small amount of quinoline.

-

Connect the flask to a hydrogenation apparatus and purge with hydrogen.

-

Stir the mixture under a hydrogen atmosphere at room temperature.

-

Carefully monitor the hydrogen uptake to ensure only one equivalent is consumed, preventing over-reduction to the alkane.

-

Upon completion, filter the catalyst through Celite.

-

Remove the solvent under reduced pressure to obtain (Z)-3-heptene.

Hydroboration-Oxidation of this compound

The hydroboration-oxidation of an internal alkyne like this compound results in the formation of a ketone.

Reaction:

-

CH₃CH₂C≡CCH₂CH₂CH₃ + R₂BH → (Intermediate vinylborane)

-

(Intermediate vinylborane) + H₂O₂, NaOH → CH₃CH₂C(=O)CH₂CH₂CH₂CH₃

Materials:

-

This compound

-

A sterically hindered borane such as disiamylborane (Sia₂BH) or 9-borabicyclo[3.3.1]nonane (9-BBN) in tetrahydrofuran (THF)

-

Aqueous sodium hydroxide (3M)

-

Hydrogen peroxide (30%)

Procedure:

-

In a dry, nitrogen-flushed flask, dissolve this compound in anhydrous THF.

-

Cool the solution in an ice bath.

-

Slowly add a solution of the dialkylborane (e.g., 9-BBN) in THF.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Cool the mixture again in an ice bath and slowly add aqueous sodium hydroxide.

-

Carefully add 30% hydrogen peroxide dropwise, maintaining the temperature below 40 °C.

-

After the addition is complete, stir the mixture at room temperature for at least one hour.

-

Extract the product with diethyl ether.

-

Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

-

Filter and remove the solvent under reduced pressure.

-

Purify the resulting ketone (3-heptanone) by distillation or chromatography.

Visualizations

The following diagrams illustrate key logical and experimental workflows related to this compound.

References

- 1. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]

- 2. brainly.com [brainly.com]

- 3. Beginning from 1-pentyne, synthesize the following compound via a... | Study Prep in Pearson+ [pearson.com]

- 4. chegg.com [chegg.com]

- 5. Halogenation of Alkenes - Chemistry Steps [chemistrysteps.com]

- 6. homework.study.com [homework.study.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. community.wvu.edu [community.wvu.edu]

- 9. homework.study.com [homework.study.com]

An In-depth Technical Guide to the Structural Isomers of Heptyne and Their Characteristics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural isomers of heptyne (C₇H₁₂), detailing their physical and chemical properties, synthesis methodologies, and spectroscopic data. This document aims to serve as a valuable resource for professionals in organic chemistry, drug discovery, and materials science by presenting a consolidated repository of key information.

Introduction to Heptyne Isomers

Heptyne is an unsaturated hydrocarbon with the molecular formula C₇H₁₂. Its structure contains a carbon-carbon triple bond, classifying it as an alkyne. The positioning of this triple bond and the arrangement of the carbon skeleton give rise to numerous structural isomers. These isomers, while sharing the same molecular formula, exhibit distinct physical, chemical, and spectroscopic properties. Understanding these differences is crucial for their application in various fields, including as building blocks in the synthesis of complex organic molecules, pharmaceuticals, and specialty materials.[1][2]

There are 14 possible structural isomers of heptyne, which can be broadly categorized into straight-chain and branched-chain alkynes.

Straight-Chain Isomers

The straight-chain isomers of heptyne are characterized by a linear seven-carbon chain with the triple bond at different positions.[3][4]

-

1-Heptyne: The triple bond is located between the first and second carbon atoms.

-

2-Heptyne: The triple bond is located between the second and third carbon atoms.

-

3-Heptyne: The triple bond is located between the third and fourth carbon atoms.

Branched-Chain Isomers

The branched-chain isomers of heptyne feature a shorter main carbon chain with one or more alkyl substituents. These are further classified based on the parent chain length (hexyne, pentyne, or butyne).

Methylhexyne Isomers:

-

3-Methyl-1-hexyne

-

4-Methyl-1-hexyne

-

5-Methyl-1-hexyne

-

2-Methyl-3-hexyne

-

4-Methyl-2-hexyne

-

5-Methyl-2-hexyne

Dimethylpentyne Isomers:

-

3,3-Dimethyl-1-pentyne

-

4,4-Dimethyl-1-pentyne

-

2,2-Dimethyl-3-pentyne

-

4,4-Dimethyl-2-pentyne

Ethylpentyne Isomers:

-

3-Ethyl-1-pentyne

The structural diversity among these isomers leads to variations in their steric and electronic properties, influencing their reactivity and potential applications.

Physical and Chemical Properties

The physical properties of the heptyne isomers are summarized in the tables below. These properties are influenced by the molecular structure, with boiling points generally decreasing with increased branching due to reduced surface area and weaker van der Waals forces.

Physical Properties of Straight-Chain Heptyne Isomers

| Isomer | CAS Number | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |

| 1-Heptyne | 628-71-7 | 99-100 | -81 | 0.733 | 1.408 |

| 2-Heptyne | 1119-65-9 | 110-111 | - | 0.745 | 1.423[5] |

| This compound | 2586-89-2 | 105-106 | - | 0.741 | 1.4225[6] |

Physical Properties of Branched-Chain Heptyne Isomers

| Isomer | CAS Number | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |

| 3-Methyl-1-hexyne | 40276-93-5 | 85 | -88.73 (estimate) | 0.710 | 1.403[3][5][7][8] |

| 4-Methyl-1-hexyne | 52713-81-2 | 91 | - | - | - |

| 5-Methyl-1-hexyne | 2203-80-7 | 91-93 | -124 | 0.732 | 1.4075[9][10] |

| 2-Methyl-3-hexyne | 36566-80-0 | 95.2-97.1 | -116.6 | 0.7204-0.752 | 1.4094-1.421[11][12] |

| 4-Methyl-2-hexyne | 20198-49-6 | 97.1-100 | -107.6 | 0.752 | 1.4144[5][13] |

| 5-Methyl-2-hexyne | 53566-37-3 | 102 | -93 | 0.738 | 1.4150[14][15] |

| 3,3-Dimethyl-1-pentyne | 918-82-1 | 72 | -88.73 (estimate) | 0.751 | 1.3908-1.418[16][17][18] |

| 4,4-Dimethyl-1-pentyne | 13361-63-2 | 74 | -75 | - | 1.403[6] |

| 4,4-Dimethyl-2-pentyne | 999-78-0 | 83 | -82.4 | 0.718 | 1.4085[4][19] |

| 3-Ethyl-1-pentyne | 21020-26-8 | 88 | - | 0.725 | 1.404[20][21] |

Experimental Protocols

The synthesis of heptyne isomers can be achieved through various established organic chemistry methodologies. The choice of method often depends on the desired isomer and the availability of starting materials.

Synthesis of Terminal Alkynes (e.g., 1-Heptyne)

A common method for the synthesis of terminal alkynes is the alkylation of acetylene. This involves the deprotonation of acetylene with a strong base, such as sodium amide (NaNH₂), followed by reaction with an appropriate alkyl halide.

Protocol for the Synthesis of 1-Heptyne:

-

Preparation of Sodium Acetylide: In a three-necked flask equipped with a condenser, mechanical stirrer, and gas inlet, liquid ammonia is condensed. A catalytic amount of iron(III) nitrate is added, followed by the slow addition of sodium metal to form a blue solution. Acetylene gas is then bubbled through the solution until the blue color disappears, indicating the formation of sodium acetylide.

-

Alkylation: 1-Bromopentane is added dropwise to the suspension of sodium acetylide in liquid ammonia. The reaction mixture is stirred for several hours.

-

Work-up: After the reaction is complete, the ammonia is allowed to evaporate. The remaining residue is carefully quenched with water. The organic layer is separated, washed with dilute acid and then with water, dried over a suitable drying agent (e.g., anhydrous magnesium sulfate), and purified by distillation.

Synthesis of Internal Alkynes (e.g., 2-Heptyne and this compound)

Internal alkynes can be synthesized by the alkylation of a smaller terminal alkyne.

Protocol for the Synthesis of 2-Heptyne:

-

Deprotonation of Propyne: Propyne is deprotonated using a strong base like sodium amide in liquid ammonia to form sodium propynide.

-

Alkylation: 1-Bromobutane is added to the solution of sodium propynide, and the reaction is allowed to proceed.

-

Work-up: The work-up procedure is similar to that for 1-heptyne, involving evaporation of ammonia, quenching with water, extraction, washing, drying, and distillation.

Protocol for the Synthesis of this compound:

-

Deprotonation of 1-Butyne: 1-Butyne is reacted with sodium amide in liquid ammonia to generate the corresponding acetylide anion.

-

Alkylation: 1-Bromopropane is then added to the acetylide solution to form this compound.

-

Work-up: The product is isolated and purified using standard techniques as described above.

Synthesis of Branched Alkynes (e.g., 2-Methyl-3-hexyne)

Branched alkynes can be synthesized through similar alkylation strategies, often starting from a branched terminal alkyne or a branched alkyl halide. An alternative approach involves the partial hydrogenation of a corresponding diene or a more unsaturated alkyne. For instance, cis-2-Methyl-3-hexene can be synthesized by the partial hydrogenation of 2-methyl-3-hexyne using Lindlar's catalyst.[7]

Protocol for the Partial Hydrogenation of 2-Methyl-3-hexyne:

-

Reaction Setup: In a hydrogenation flask, 2-methyl-3-hexyne is dissolved in a suitable solvent such as hexane. Lindlar's catalyst (typically 5-10% by weight of the alkyne) is added to the solution.

-

Hydrogenation: The flask is sealed and purged with hydrogen gas. The mixture is stirred vigorously under a hydrogen atmosphere (1 atm) at room temperature.

-

Monitoring and Work-up: The reaction progress is monitored by gas chromatography or by measuring hydrogen uptake. Once the desired conversion is achieved, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by distillation.[7]

Spectroscopic Characterization

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for the structural elucidation and differentiation of heptyne isomers.

NMR Spectroscopy

¹H NMR: The proton NMR spectra of heptyne isomers provide valuable information about the chemical environment of the hydrogen atoms. The chemical shifts of acetylenic protons in terminal alkynes (R-C≡C-H) are typically found in the range of 1.8-3.1 ppm. Protons on carbons adjacent to the triple bond (propargylic protons) usually resonate between 2.0 and 3.0 ppm.

¹³C NMR: The carbon NMR spectra are particularly useful for identifying the carbon skeleton and the position of the triple bond. The sp-hybridized carbons of the alkyne group typically appear in the range of 65-90 ppm. The number of distinct signals in the ¹³C NMR spectrum corresponds to the number of non-equivalent carbon atoms in the molecule, which can help distinguish between symmetric and asymmetric isomers.

Spectroscopic Data for Selected Heptyne Isomers:

| Isomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 1-Heptyne | ~0.9 (t, 3H), ~1.3-1.5 (m, 6H), ~1.9 (t, 1H), ~2.2 (dt, 2H) | ~13.9, 22.1, 28.3, 31.0, 18.3, 84.3, 68.2 |

| 2-Heptyne | ~0.9 (t, 3H), ~1.4-1.5 (m, 4H), ~1.8 (t, 3H), ~2.1 (m, 2H) | ~13.5, 22.1, 31.4, 3.5, 75.3, 80.0, 18.5 |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the presence of the carbon-carbon triple bond.

-

C≡C Stretch: A weak to medium absorption band corresponding to the C≡C stretching vibration is observed in the range of 2100-2260 cm⁻¹. For terminal alkynes, this stretch is typically in the range of 2100-2140 cm⁻¹, while for internal alkynes, it appears between 2190-2260 cm⁻¹. The intensity of this band is generally weak and may be absent in symmetrical or nearly symmetrical internal alkynes.

-

≡C-H Stretch: Terminal alkynes exhibit a strong, sharp absorption band in the region of 3260-3330 cm⁻¹ due to the stretching of the acetylenic C-H bond. This band is absent in the spectra of internal alkynes, providing a clear distinction between terminal and internal isomers.

Logical Relationships and Workflows

The relationships between the different classes of heptyne isomers and a general workflow for their synthesis and characterization can be visualized using the following diagrams.

Caption: Classification of heptyne isomers.

Caption: General experimental workflow.

References

- 1. WTT- Under Construction Page [wtt-pro.nist.gov]

- 2. Draw all possible isomers of the molecular formula C7H12 and provide thei.. [askfilo.com]

- 3. Draw the structures of all isomeric alkynes having the formula C7H12 and .. [askfilo.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. lookchem.com [lookchem.com]

- 6. CAS 999-78-0: 4,4-Dimethyl-2-pentyne | CymitQuimica [cymitquimica.com]

- 7. benchchem.com [benchchem.com]

- 8. 3-Methyl-2-hexene | C7H14 | CID 25402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Methylhex-3-yne | C7H12 | CID 520802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 3-ETHYL-2-PENTENE | 816-79-5 [chemicalbook.com]

- 11. 2-METHYL-3-HEXYNE|lookchem [lookchem.com]

- 12. chembk.com [chembk.com]

- 13. 4-methyl-2-hexyne [stenutz.eu]

- 14. 5-METHYL-2-HEXYNE [chembk.com]

- 15. 5-methyl-2-hexyne [stenutz.eu]

- 16. CAS 816-79-5: 3-Ethyl-2-pentene | CymitQuimica [cymitquimica.com]

- 17. (Z)-3-Methyl-2-hexene | C7H14 | CID 5357248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. 3,3-dimethylpent-1-yne|lookchem [lookchem.com]

- 19. chemsynthesis.com [chemsynthesis.com]

- 20. 4,4-Dimethyl-2-pentyne | C7H12 | CID 136786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]

An In-depth Technical Guide on the Electron Density Distribution in the 3-Heptyne Molecule

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed examination of the electron density distribution in the 3-heptyne molecule. Due to the limited availability of direct experimental and computational data for this compound, this document utilizes computationally derived data for 2-butyne (CH₃C≡CCH₃) as a representative model for an internal alkyne. This approach allows for a thorough discussion of the fundamental principles of electron distribution in the vicinity of a carbon-carbon triple bond, which are directly applicable to this compound.

The core of an alkyne's chemical personality lies in the region of high electron density furnished by its carbon-carbon triple bond. This concentration of negative charge dictates the molecule's reactivity and physical properties. In internal alkynes such as this compound, the triple bond is shielded by alkyl groups, which modulates its reactivity compared to terminal alkynes. The sp-hybridization of the acetylenic carbons results in a linear geometry of the C-C≡C-C fragment, influencing the overall molecular shape and how it interacts with other molecules.

Data Presentation: Molecular Geometry of a Representative Internal Alkyne

The following table summarizes the calculated geometric parameters for 2-butyne, which serves as a model for the local environment of the triple bond in this compound. These parameters are fundamental to understanding the spatial arrangement of atoms and, consequently, the distribution of electron density.

| Parameter | Atoms Involved | Value |

| Bond Lengths (Å) | ||

| Triple Bond | C≡C | 1.214 |

| Single Bond | C-C | 1.468 |

| C-H Bond | C-H | 1.116 |

| Bond Angles (degrees) | ||

| C-C≡C | C1-C2-C3 | 180.0 |

| H-C-C | H-C1-C2 | 110.7 |

| H-C-H | H-C1-H | 108.2 |

Data Source: Calculated geometries for CH3CCCH3 (2-Butyne).

The linear C-C≡C bond angle is a hallmark of sp-hybridized carbons.[1][2] The C-C single bond between the sp and sp³ hybridized carbons is shorter than a typical C-C bond in alkanes, indicating a degree of electronic communication between the triple bond and the alkyl substituents.

Electron Density Distribution